Cas no 869494-14-4 (3-Benzyl-3,6-diazabicyclo[3.1.1]heptane)

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane structure
869494-14-4 structure
商品名:3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
CAS番号:869494-14-4
MF:C12H16N2
メガワット:188.268842697144
MDL:MFCD20683101
CID:2361084
PubChem ID:66676950

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 化学的及び物理的性質

名前と識別子

    • 3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
    • 3-benzyl-3,6-diazabicyclo[3.1.1]heptane
    • AMOT0142
    • HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • 2165AJ
    • SB12430
    • AM80870
    • 3-(Phenylmethyl)-3,6-diazabicyclo[3.1.1]heptane (ACI)
    • 869494-14-4
    • SCHEMBL402305
    • MFCD20683101
    • AS-43619
    • CS-0047657
    • AKOS022971488
    • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
    • MDL: MFCD20683101
    • インチ: 1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
    • InChIKey: HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • ほほえんだ: N1C2CN(CC3C=CC=CC=3)CC1C2

計算された属性

  • せいみつぶんしりょう: 188.131348519g/mol
  • どういたいしつりょう: 188.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 15.3

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A521906-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
1g
$444.0 2025-02-26
Ambeed
A521906-100mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
100mg
$77.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-100MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
100MG
¥ 1,940.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-5G
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
5g
¥ 23,265.00 2023-04-13
Chemenu
CM244411-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
1g
$*** 2023-03-29
eNovation Chemicals LLC
D624680-250MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$760 2024-05-23
Ambeed
A521906-5g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
5g
$1494.0 2025-02-26
TRC
B536910-50mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
50mg
$ 275.00 2022-06-07
eNovation Chemicals LLC
Y1123556-1g
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1123556-250mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$370 2024-07-28

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 3

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Solvents: Toluene ;  60 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
4.2 Reagents: Water ;  rt
5.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
7.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 4

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 7

はんのうじょうけん
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

合成方法 8

はんのうじょうけん
1.1 Reagents: Bromine ;  4 h, 95 °C
1.2 14 h, rt
2.1 Solvents: Dimethylformamide ;  4 h, 80 °C
3.1 Solvents: Toluene ;  60 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
5.2 Reagents: Water ;  rt
6.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
8.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Raw materials

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:869494-14-4)3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
A862971
清らかである:99%/99%
はかる:1g/5g
価格 ($):400.0/1345.0